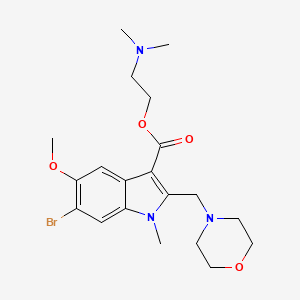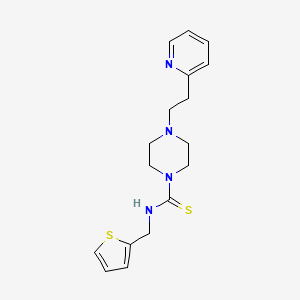![molecular formula C15H16N2O6S2 B4323704 N-[4-(aminosulfonyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4323704.png)
N-[4-(aminosulfonyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Übersicht
Beschreibung
N-[4-(aminosulfonyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as Sulfasalazine, is a sulfonamide drug that has been used as an anti-inflammatory agent for over 60 years. It was first synthesized in the 1950s and has since been used to treat various inflammatory conditions such as rheumatoid arthritis, ulcerative colitis, and Crohn's disease.
Wirkmechanismus
N-[4-(aminosulfonyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamidee is a prodrug that is metabolized in the body to two active metabolites, 5-aminosalicylic acid (5-ASA) and sulfapyridine. 5-ASA is thought to be responsible for the anti-inflammatory effects of sulfasalazine, while sulfapyridine is responsible for its adverse effects. 5-ASA acts by inhibiting the production of inflammatory cytokines and by scavenging ROS.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamidee has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the levels of inflammatory cytokines such as TNF-alpha and IL-1beta, to reduce oxidative stress by increasing the activity of antioxidant enzymes, and to inhibit the proliferation of T cells. N-[4-(aminosulfonyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamidee has also been shown to decrease the levels of C-reactive protein (CRP), a marker of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(aminosulfonyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamidee has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for studying inflammation. It is also relatively cheap and widely available. However, sulfasalazine has some limitations. It has a narrow therapeutic window, meaning that it can be toxic at high doses. It also has some adverse effects, such as gastrointestinal disturbances and allergic reactions.
Zukünftige Richtungen
There are several potential future directions for research on sulfasalazine. One area of interest is the development of new formulations of the drug that can improve its bioavailability and reduce its adverse effects. Another area of interest is the investigation of the drug's effects on other inflammatory diseases, such as multiple sclerosis and psoriasis. Additionally, there is interest in the development of new drugs that target the same pathways as sulfasalazine but with improved efficacy and fewer adverse effects.
Conclusion:
N-[4-(aminosulfonyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamidee is a well-established anti-inflammatory drug that has been used for over 60 years. It has been extensively studied for its anti-inflammatory properties and has been shown to have several biochemical and physiological effects. While it has some limitations, it remains a useful tool for studying inflammation and has several potential future directions for research.
Wissenschaftliche Forschungsanwendungen
N-[4-(aminosulfonyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamidee has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the production of inflammatory cytokines such as TNF-alpha and IL-1beta, which are involved in the pathogenesis of various inflammatory diseases. N-[4-(aminosulfonyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamidee has also been shown to decrease the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, thereby reducing oxidative stress.
Eigenschaften
IUPAC Name |
N-[(4-sulfamoylphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6S2/c16-24(18,19)12-3-1-11(2-4-12)10-17-25(20,21)13-5-6-14-15(9-13)23-8-7-22-14/h1-6,9,17H,7-8,10H2,(H2,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQLRDLXLJDMJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-benzoyl-S-benzylcysteinate](/img/structure/B4323629.png)

![2-({2-[4-(1-adamantyl)piperazin-1-yl]-2-oxoethyl}thio)-6-amino-1-phenylpyrimidin-4(1H)-one](/img/structure/B4323642.png)
![11-(2-chlorophenyl)-3-phenyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one](/img/structure/B4323643.png)
![10-acetyl-11-(4-methoxyphenyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4323651.png)
![12-(4-fluorophenyl)-3-methyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4323659.png)
![N-(5-bromopyridin-2-yl)-2-[(5-isobutyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4323666.png)
![2-[(5-isobutyl-4-methyl-1H-imidazol-2-yl)thio]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4323673.png)
![N-[4-({[1-(pyrrolidin-1-ylmethyl)cyclohexyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4323677.png)
![ethyl 4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4323679.png)
![7,8-dimethoxy-2-methyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B4323692.png)
![ethyl 4-{3-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B4323712.png)

![4-methyl-3-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-5-(methylthio)-4H-1,2,4-triazole](/img/structure/B4323721.png)
